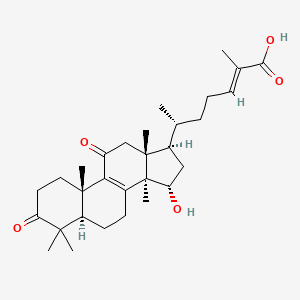![molecular formula C28H32N2O3 B12084949 2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a diphenyl(p-tolyl)methylamino group, and a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexanoic Acid Backbone: This can be achieved through the reaction of a suitable alkyl halide with a cyanide ion, followed by hydrolysis to yield the hexanoic acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through the reaction of the hexanoic acid with acetic anhydride in the presence of a base.
Formation of the Diphenyl(p-tolyl)methylamino Group: This step involves the reaction of an appropriate amine with diphenyl(p-tolyl)methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diphenyl(p-tolyl)methylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-acetamido-6-(diphenylmethylamino)hexanoic acid
- (S)-2-acetamido-6-(phenyl(p-tolyl)methylamino)hexanoic acid
- (S)-2-acetamido-6-(diphenyl(p-methylphenyl)methylamino)hexanoic acid
Uniqueness
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is unique due to the presence of the diphenyl(p-tolyl)methylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H32N2O3 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2-acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H32N2O3/c1-21-16-18-25(19-17-21)28(23-11-5-3-6-12-23,24-13-7-4-8-14-24)29-20-10-9-15-26(27(32)33)30-22(2)31/h3-8,11-14,16-19,26,29H,9-10,15,20H2,1-2H3,(H,30,31)(H,32,33) |
Clave InChI |
COIRIEZZTSQCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





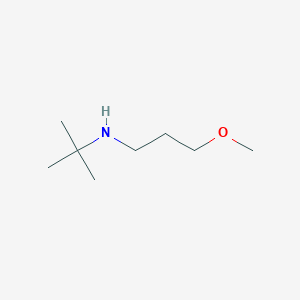
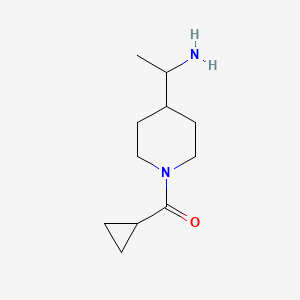



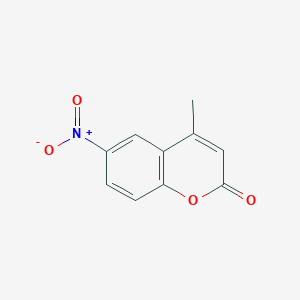
![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
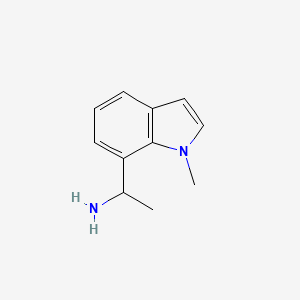
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
